N-(1-cyanocyclohexyl)-2-[(4-hydroxyphenyl)sulfanyl]propanamide
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Overview
Description
N-(1-cyanocyclohexyl)-2-[(4-hydroxyphenyl)sulfanyl]propanamide is a synthetic organic compound characterized by its unique structural features, including a cyanocyclohexyl group and a hydroxyphenylsulfanyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanocyclohexyl)-2-[(4-hydroxyphenyl)sulfanyl]propanamide typically involves a multi-step process:
Formation of the Cyanocyclohexyl Intermediate: The initial step involves the reaction of cyclohexanone with cyanide sources such as sodium cyanide in the presence of a base to form 1-cyanocyclohexanol.
Thioether Formation: The next step is the formation of the thioether linkage. This is achieved by reacting 1-cyanocyclohexanol with 4-mercaptophenol under basic conditions to yield 1-cyanocyclohexyl-4-hydroxyphenyl sulfide.
Amidation: The final step involves the amidation of the sulfide intermediate with 2-bromoacetamide under basic conditions to form this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyanocyclohexyl)-2-[(4-hydroxyphenyl)sulfanyl]propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of primary amines.
Substitution: Formation of ethers or esters depending on the substituent.
Scientific Research Applications
Chemistry
In chemistry, N-(1-cyanocyclohexyl)-2-[(4-hydroxyphenyl)sulfanyl]propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study the effects of cyanocyclohexyl and hydroxyphenylsulfanyl groups on biological systems. It may serve as a model compound for understanding the interactions of similar structures with biological targets.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that benefit from its unique chemical structure.
Mechanism of Action
The mechanism by which N-(1-cyanocyclohexyl)-2-[(4-hydroxyphenyl)sulfanyl]propanamide exerts its effects depends on its interaction with molecular targets. The cyanocyclohexyl group may interact with hydrophobic pockets in proteins, while the hydroxyphenylsulfanyl group could form hydrogen bonds or engage in redox reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(1-cyanocyclohexyl)-2-[(4-methoxyphenyl)sulfanyl]propanamide: Similar structure but with a methoxy group instead of a hydroxy group.
N-(1-cyanocyclohexyl)-2-[(4-chlorophenyl)sulfanyl]propanamide: Contains a chloro group instead of a hydroxy group.
Uniqueness
N-(1-cyanocyclohexyl)-2-[(4-hydroxyphenyl)sulfanyl]propanamide is unique due to the presence of both a hydroxyphenyl and a cyanocyclohexyl group. This combination of functional groups provides distinct chemical reactivity and potential biological activity compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-(1-cyanocyclohexyl)-2-(4-hydroxyphenyl)sulfanylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S/c1-12(21-14-7-5-13(19)6-8-14)15(20)18-16(11-17)9-3-2-4-10-16/h5-8,12,19H,2-4,9-10H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWGYWQVPANEFLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1(CCCCC1)C#N)SC2=CC=C(C=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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